molecular formula C11H7FN2O2 B13057538 4-(4-Fluorophenyl)pyrimidine-5-carboxylicacid

4-(4-Fluorophenyl)pyrimidine-5-carboxylicacid

Cat. No.: B13057538
M. Wt: 218.18 g/mol
InChI Key: PFNDZFCNXLIIOY-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)pyrimidine-5-carboxylicacid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a fluorophenyl group at the 4-position and a carboxylic acid group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)pyrimidine-5-carboxylicacid typically involves the reaction of 4-fluorobenzaldehyde with malononitrile to form 4-(4-fluorophenyl)-3-buten-2-one, which is then cyclized with guanidine to yield the desired pyrimidine derivative . The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)pyrimidine-5-carboxylicacid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

4-(4-Fluorophenyl)pyrimidine-5-carboxylicacid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)pyrimidine-5-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-Fluorophenyl)pyrimidine-5-carboxylicacid include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group and carboxylic acid moiety provides unique properties that can be exploited in various applications .

Properties

Molecular Formula

C11H7FN2O2

Molecular Weight

218.18 g/mol

IUPAC Name

4-(4-fluorophenyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H7FN2O2/c12-8-3-1-7(2-4-8)10-9(11(15)16)5-13-6-14-10/h1-6H,(H,15,16)

InChI Key

PFNDZFCNXLIIOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=NC=C2C(=O)O)F

Origin of Product

United States

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